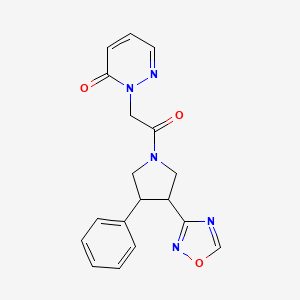
3-Cyclopropyl-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-fluorophenol: is an organic compound with the molecular formula C9H9FO It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by a fluorine atom and the meta position is substituted with a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluorophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This method utilizes a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and an aryl halide. The reaction typically requires mild conditions and is tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as purification and crystallization to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropyl-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form cyclopropyl-2-fluorocyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the cyclopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclopropyl-2-fluorocyclohexanol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
3-Cyclopropyl-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-2-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with various biological molecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-3-cyclopropylphenol
- 3-Cyclopropylphenol
- 2-Fluorophenol
Comparison: 3-Cyclopropyl-2-fluorophenol is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific biological activity. Compared to similar compounds, it may exhibit enhanced reactivity in certain chemical reactions and improved efficacy in biological applications .
Propriétés
IUPAC Name |
3-cyclopropyl-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6,11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLVKKPNIKTJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2589808.png)
![N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2589809.png)
![2-(naphthalen-1-yl)-N-[(5E)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2589811.png)
![5-methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole](/img/structure/B2589812.png)
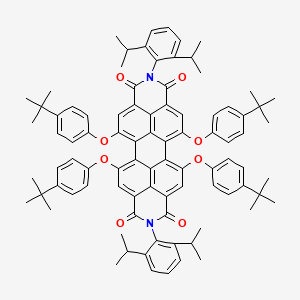
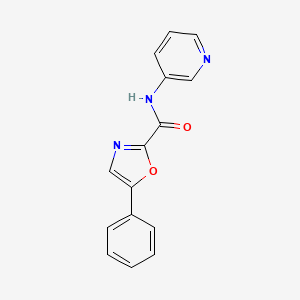
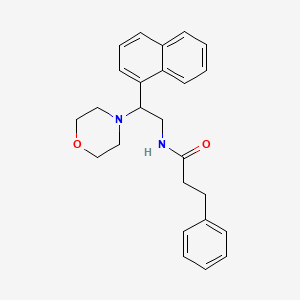
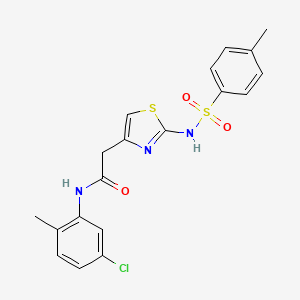

![(2E)-3-[4-(morpholin-4-yl)-3-nitrophenyl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B2589821.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2589825.png)
![3-({[1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2589826.png)

